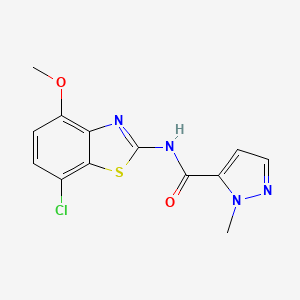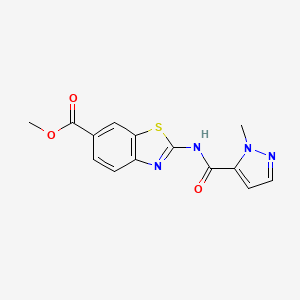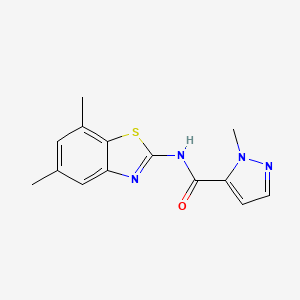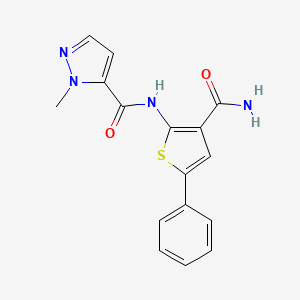
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (CMC-Pyrazole) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrazole and belongs to the class of benzothiazoles. CMC-Pyrazole has been found to possess a variety of biochemical and physiological effects, which makes it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide binds to the active site of enzymes, such as cyclooxygenase-2, and inhibits their activity. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is thought to modulate the activity of calcium-binding proteins, which are involved in the regulation of cell growth and differentiation. It is also believed that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide may act as an anti-inflammatory agent by inhibiting the production of inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, and to modulate the activity of calcium-binding proteins. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to inhibit the growth of cancer cells, and to act as an anti-inflammatory agent. Furthermore, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to possess antioxidant properties, and to modulate the activity of several other proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable under physiological conditions. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research. However, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide also has some limitations for use in laboratory experiments. It is not soluble in water and is not very soluble in organic solvents, making it difficult to work with. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has not been extensively studied and its exact mechanism of action is not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its mechanism of action and to identify the specific proteins it binds to and modulates. Additionally, further research could be conducted on N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide’s ability to inhibit the growth of cancer cells, as well as its potential to act as an anti-inflammatory agent. Additionally, further research could be conducted to investigate N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide’s antioxidant properties and its potential to modulate the activity of other proteins. Finally, further research could be conducted to investigate the potential applications of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in the pharmaceutical and medical fields.
Métodos De Síntesis
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using several different methods. One of the most common approaches is to synthesize it from the reaction of 7-chloro-4-methoxy-1,3-benzothiazole and 1-methyl-1H-pyrazole-5-carboxylate in the presence of a base such as potassium carbonate. This reaction yields N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide as a white solid. Other methods for synthesizing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide include the reaction of 7-chloro-4-methoxy-1,3-benzothiazole and 1-methyl-1H-pyrazole-5-carboxamide in the presence of a Grignard reagent, or the reaction of 7-chloro-4-methoxy-1,3-benzothiazole and 1-methyl-1H-pyrazole-5-carboxylate in the presence of a Lewis acid.
Aplicaciones Científicas De Investigación
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. It has been used to study the inhibition of enzymes, such as cyclooxygenase-2, and to investigate the role of calcium in the regulation of cell growth and differentiation. N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has also been tested for its ability to inhibit the growth of cancer cells, and for its potential to act as an anti-inflammatory agent. Additionally, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential to act as a protective agent against oxidative stress, as well as for its ability to modulate the activity of several other proteins.
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-18-8(5-6-15-18)12(19)17-13-16-10-9(20-2)4-3-7(14)11(10)21-13/h3-6H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDFGUPYLWIDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6530169.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530172.png)
![1-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B6530174.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530182.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530194.png)
![ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6530202.png)


![6-ethyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530214.png)

![4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530229.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530262.png)